molecular formula C13H20N4O3 B2529158 tert-Butyl (5-morpholinopyrazin-2-yl)carbamate CAS No. 2007919-55-1

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate

Cat. No.: B2529158
CAS No.: 2007919-55-1
M. Wt: 280.328
InChI Key: OBJOZQXZUDZPOA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (5-morpholinopyrazin-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yields and purity .

Chemical Reactions Analysis

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl (5-morpholinopyrazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-(5-morpholin-4-ylpyrazin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)16-10-8-15-11(9-14-10)17-4-6-19-7-5-17/h8-9H,4-7H2,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJOZQXZUDZPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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